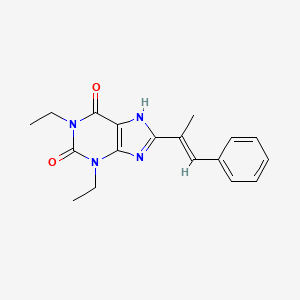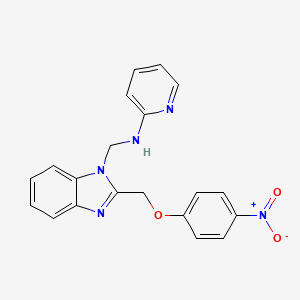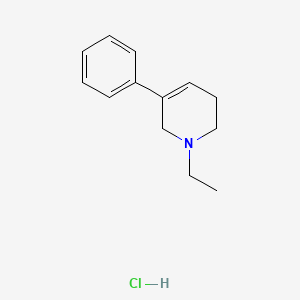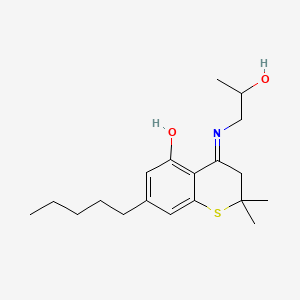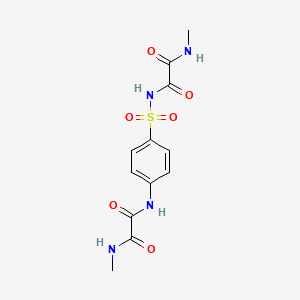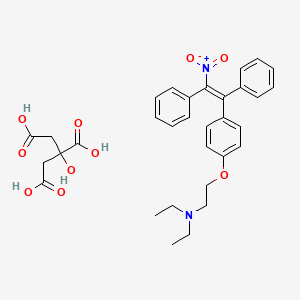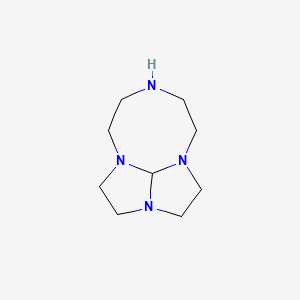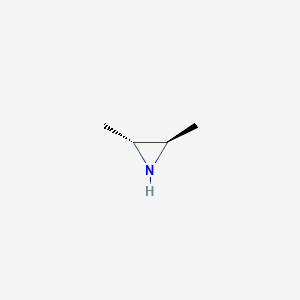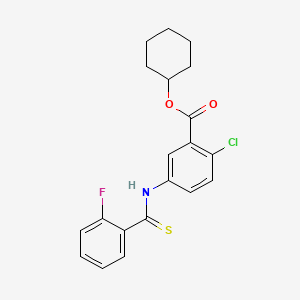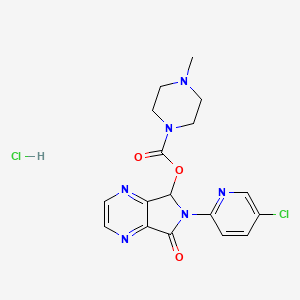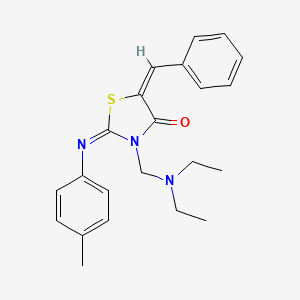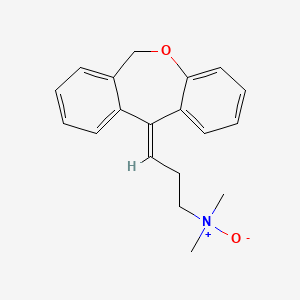
Doxepin M(N-oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxepin M(N-oxide) is a derivative of doxepin, a tricyclic antidepressant. The compound has the molecular formula C19H21NO2 and a molecular weight of 295.3755 g/mol . Doxepin M(N-oxide) is known for its pharmacological properties, particularly in the treatment of depression and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doxepin M(N-oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Doxepin N-oxide glucuronide: Formed through glucuronidation reactions.
Reduced doxepin: Formed through reduction reactions.
Scientific Research Applications
Doxepin M(N-oxide) has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of drug delivery systems, particularly in nanoparticle formulations.
Mechanism of Action
The mechanism of action of Doxepin M(N-oxide) involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety . Additionally, the compound acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Comparison with Similar Compounds
Similar Compounds
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: Known for its use in treating obsessive-compulsive disorder.
Citalopram-N-oxide: A metabolite of citalopram with similar antidepressant effects.
Uniqueness
Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .
Properties
CAS No. |
131523-92-7 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
InChI Key |
QJCSDPQQGVJGQY-BOPFTXTBSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



